Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is an organic compound with the molecular formula . It belongs to the class of benzoates, which are esters or salts derived from benzoic acid. This compound features a nitro group and a piperazine moiety, which contribute to its potential biological activities. The compound has garnered interest in medicinal chemistry, particularly for its possible applications in drug development due to its structural characteristics.
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate can be synthesized through various chemical processes, primarily involving the esterification of 4-nitrobenzoic acid with ethanol in the presence of catalytic agents. It is classified under organic compounds, specifically as a nitrobenzoate derivative. The compound is also referenced by its CAS number 1000018-71-2 and MDL number MFCD09064902, indicating its recognition in chemical databases.
The synthesis of ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate typically involves:
The molecular structure of ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate consists of:
The structural formula can be illustrated as follows:
Where:
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate is involved in several chemical reactions that highlight its reactivity:
The mechanism of action for ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate primarily relates to its biological activity:
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate exhibits several notable physical and chemical properties:
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate has potential applications in various scientific fields:
Piperazine derivatives are pivotal in kinase inhibitor design due to their conformational flexibility, hydrogen-bonding capability, and enhanced solubility. In BCR-ABL inhibitors like imatinib and ponatinib, the piperazine ring occupies a hydrophobic pocket adjacent to the ATP-binding site, forming critical van der Waals contacts and water-mediated hydrogen bonds [5]. The 4-methylpiperazine subunit in Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate mirrors this pharmacophore, potentially enabling similar interactions with kinase targets.
Recent studies demonstrate that N-methylpiperazine incorporation improves blood-brain barrier penetration and metabolic stability. For example, CHMFL-ABL/KIT-155—a dual ABL/c-KIT inhibitor—uses a methylpiperazine-methylbenzamide group to achieve nanomolar IC₅₀ values (ABL IC₅₀ = 46 nM) and high kinase selectivity (S-score = 0.03 across 468 kinases) [6]. The ethyl ester in Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate may serve as a prodrug moiety or synthetic handle for amide coupling, facilitating scaffold diversification into kinase-directed libraries.
Table 1: Piperazine-Containing Kinase Inhibitors with Clinical/Preclinical Relevance
Compound | Target(s) | Key Structural Feature | Role of Piperazine |
---|---|---|---|
Imatinib | BCR-ABL, c-KIT | N-Methylpiperazine-pyrimidine | Enhances solubility and target engagement |
Ponatinib | Pan-BCR-ABL | Methylpiperazinyl-methylbenzamide | Binds hydrophobic pocket near hinge region |
CHMFL-ABL/KIT-155 | ABL/c-KIT | 4-((4-Methylpiperazin-1-yl)methyl)aniline | Mediates high potency and selectivity |
Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | N/A (Research compound) | Ethyl 3-nitro-4-(piperazinyl)benzoate | Serves as synthetic intermediate/lead |
BCR-ABL tyrosine kinase drives chronic myeloid leukemia (CML) pathogenesis. Resistance to first-generation inhibitors (e.g., imatinib) frequently stems from kinase domain mutations (e.g., T315I), spurring demand for new scaffolds [5]. Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate’s nitro group and benzoate linker align with structural motifs in advanced inhibitors:
The 3-nitro-4-(piperazinyl) substitution in this compound may enable dual targeting: the nitro group could engage mutant kinase residues, while the piperazine anchors to the specificity pocket. This hypothesis is supported by studies showing that analogs like methyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate serve as intermediates for synthesizing TKIs active against T315I-mutant CML [1] [6].
Nitrobenzoate derivatives originated in antiviral drug discovery but transitioned to oncology due to their electrophilic reactivity and protein-binding versatility. Early examples include IMB-26 and IMB-1f—biaryl amides with 3-nitro-4-alkoxybenzoate groups—that inhibited HCV replication (EC₅₀ ≈ 0.015–0.083 μM) via host-factor stabilization (e.g., hA3G) [3]. The nitro group was critical for:
Modern optimization replaced alkoxy chains with N-alkylpiperazines to enhance kinase affinity. For instance, replacing 4-methoxy with 4-(4-methylpiperazin-1-yl) in ethyl 4-methyl-3-nitrobenzoate boosted solubility and ABL1 binding in preclinical models [7]. Patent US8299057B2 further validates this evolution, disclosing substituted indazole-3-nitrobenzoates with methylpiperazine groups as kinase inhibitors [7].
Table 2: Structural Evolution of Nitrobenzoate Scaffolds in Drug Discovery
Generation | Representative Compound | Key Modification | Primary Application |
---|---|---|---|
First | Ethyl 4-methyl-3-nitrobenzoate | Simple alkyl-nitrobenzoate | Synthetic intermediate |
Second | IMB-1f (Biaryl 3-nitrobenzoate) | 4-Alkoxy-3-nitrobenzoate | Anti-HCV via hA3G stabilization |
Third | Ethyl 4-(4-methylpiperazin-1-yl)-3-nitrobenzoate | 4-(N-Methylpiperazine)-3-nitrobenzoate | Kinase inhibitor intermediate |
Clinical | Ponatinib | 4-Methylpiperazinyl-methyl linker | BCR-ABL TKI (T315I-inhibitor) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7